
1-Methyl-3-propyl-1H-imidazol-2(3H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazol-2-imine,1,3-dihydro-1-methyl-3-propyl-(9CI): is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at the first position and a propyl group at the third position. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-imine,1,3-dihydro-1-methyl-3-propyl-(9CI) can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Wallach Synthesis: This method involves the cyclization of an α-haloketone with an aldehyde and ammonia.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From α-Haloketones: This method involves the reaction of α-haloketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of an α-haloketone with an aldehyde and ammonia.
Amino Nitrile Method: This method involves the reaction of an amino nitrile with an aldehyde and ammonia.
Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Imidazoles can undergo oxidation to form imidazole N-oxides.
Reduction: Imidazoles can be reduced to form imidazolines.
Substitution: Imidazoles can undergo nucleophilic substitution reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms.
Cyclization: Imidazoles can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Substituted imidazoles.
Cyclization: Fused ring systems containing the imidazole moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: Imidazole derivatives are used as building blocks in organic synthesis. They serve as ligands in coordination chemistry and as catalysts in various chemical reactions.
Biology: Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. They are used in the development of new drugs and therapeutic agents.
Medicine: Imidazole derivatives are used in the treatment of various medical conditions. For example, metronidazole is used as an antibiotic, and omeprazole is used as a proton pump inhibitor for the treatment of gastric ulcers.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and polymers. They are also used as corrosion inhibitors and as stabilizers in the production of plastics .
Wirkmechanismus
The mechanism of action of imidazole derivatives depends on their specific structure and the target they interact with. Generally, imidazoles can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators. They can interact with various molecular targets, including enzymes, receptors, and ion channels, to exert their biological effects.
Molecular Targets and Pathways:
Enzymes: Imidazoles can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.
Receptors: Imidazoles can act as agonists or antagonists at various receptors, including histamine receptors and GABA receptors.
Ion Channels: Imidazoles can modulate ion channels, affecting the flow of ions across cell membranes
Vergleich Mit ähnlichen Verbindungen
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a sulfur atom in place of the imine nitrogen.
2H-Benzimidazol-2-one, 1,3-dihydro-: This compound has a benzene ring fused to the imidazole ring.
1,3-Dihydro-2H-imidazol-2-one: This compound has a carbonyl group in place of the imine nitrogen
Uniqueness: 2H-Imidazol-2-imine,1,3-dihydro-1-methyl-3-propyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the third position and the methyl group at the first position can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1-methyl-3-propylimidazol-2-imine |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-6-5-9(2)7(10)8/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
YUSQSUPQEOSNAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CN(C1=N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


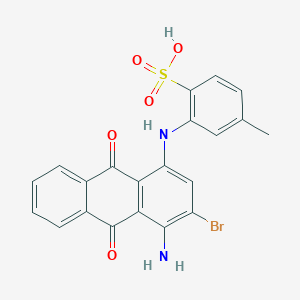
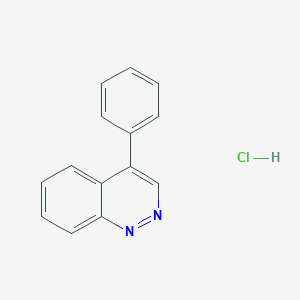
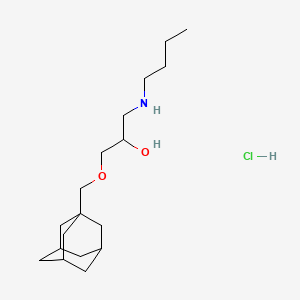
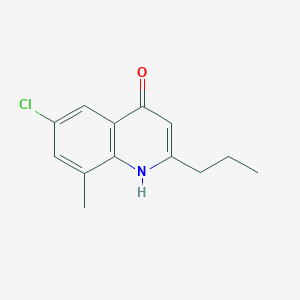

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
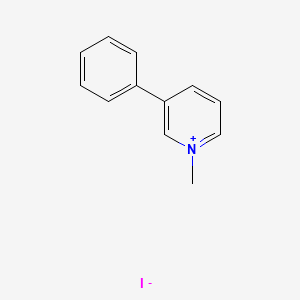
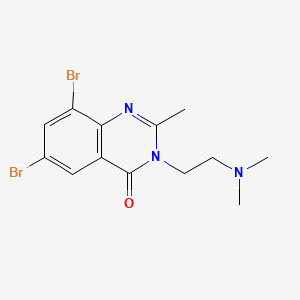
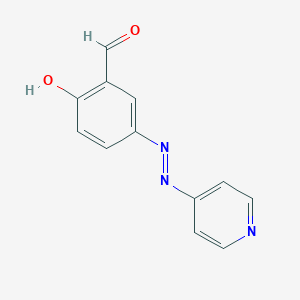

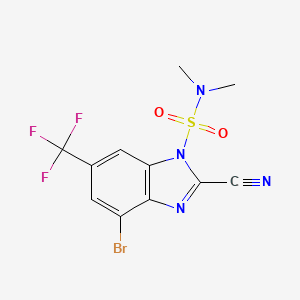
![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
